![molecular formula C30H22CuN6O2 B1458971 Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] CAS No. 23299-85-6](/img/structure/B1458971.png)
Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate]
Overview
Description
Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] (CAS 23299-85-6), commonly referred to as the copper-PAN complex, is a coordination compound with the molecular formula C₃₀H₂₀CuN₆O₂ and a molecular weight of 560.06 g/mol . The compound is formed by the chelation of copper(II) ions with two PAN (1-(2-pyridylazo)-2-naphthol) ligands. PAN ligands are azo-dye derivatives known for their strong chromophoric and metal-chelating properties, making this complex highly stable and suitable for analytical applications such as spectrophotometric detection of trace metals .
Its structural rigidity and intense coloration (typically red or violet in solution) are attributed to the extended π-conjugation in the PAN ligand and the square-planar geometry of the copper center .
Biological Activity
Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] (Cu(II)(PAN)₂) is a complex that has garnered attention for its diverse biological activities, including antioxidant, antidiabetic, and antibacterial properties. This article explores the synthesis, characterization, and biological activity of this compound, drawing on various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of Cu(II)(PAN)₂ typically involves the reaction of copper(II) salts with 1-(2-pyridylazo)-2-naphthol (PAN) in a suitable solvent. The resulting complex is characterized using techniques such as:
- Infrared Spectroscopy (IR) : To confirm the presence of functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- X-ray Crystallography : To determine the molecular geometry.
For instance, one study reported the formation of a stable chelate with a slightly distorted square planar geometry around the Cu(II) center, indicating strong ligand coordination through the nitrogen and oxygen atoms of PAN .
Antioxidant Activity
Cu(II)(PAN)₂ exhibits significant antioxidant properties. In various assays, such as DPPH and nitric oxide scavenging tests, the complex demonstrated notable inhibition of free radicals. The IC50 values for these assays were reported to be lower than those of common antioxidants like vanillin, suggesting that Cu(II)(PAN)₂ could be a potent antioxidant agent .
Antidiabetic Activity
The antidiabetic potential of Cu(II)(PAN)₂ has been evaluated through α-amylase and α-glucosidase inhibition assays. One study found that the complex inhibited α-amylase with an IC50 value significantly lower than that of acarbose, a standard antidiabetic drug. This suggests that Cu(II)(PAN)₂ may be effective in managing postprandial blood glucose levels .
Antibacterial Activity
The antibacterial efficacy of Cu(II)(PAN)₂ was assessed against various bacterial strains, including Escherichia coli and Staphylococcus aureus. While the complex showed moderate activity against these pathogens, it was ineffective against Klebsiella pneumoniae. The observed antibacterial properties may be attributed to the disruption of bacterial cell membranes by the copper complex .
Comparative Analysis of Biological Activities
The following table summarizes key biological activities associated with Cu(II)(PAN)₂ compared to other compounds:
Activity | Cu(II)(PAN)₂ | Acarbose | Vanillin |
---|---|---|---|
Antioxidant IC50 | 100.044 mM | N/A | 466.626 mM |
Antidiabetic IC50 | 107.786 mM | 171.559 mM | N/A |
Antibacterial Activity | Moderate | High | Low |
Case Studies
Several case studies have highlighted the effectiveness of Cu(II)(PAN)₂ in biological applications:
- Antioxidant Study : A study demonstrated that Cu(II)(PAN)₂ effectively scavenged free radicals in vitro, outperforming some traditional antioxidants in specific assays .
- Antidiabetic Research : Research indicated that this compound significantly inhibited carbohydrate-digesting enzymes, suggesting potential for use in diabetes management .
- Antibacterial Evaluation : In an evaluation against common pathogens, Cu(II)(PAN)₂ exhibited variable antibacterial effects, indicating its potential as an alternative antimicrobial agent in certain applications .
Scientific Research Applications
Spectrophotometric Determination of Copper(II)
One of the primary applications of Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] is in the spectrophotometric determination of copper ions. The complexing agent, 1-(2-pyridylazo)-2-naphthol (PAN), forms a colored complex with copper(II) ions, allowing for sensitive detection.
Key Findings:
- A method utilizing PAN has demonstrated a limit of detection (LOD) for copper(II) as low as 0.06 µg/L, with a relative standard deviation (RSD) of less than 5% when applied to water samples .
- The method involves optimizing parameters such as pH, extraction time, and solvent type to enhance extraction efficiency .
Colorimetric and Fluorescent Sensors
Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] has also been explored as a chemosensor for detecting metal ions, particularly aluminum. The compound exhibits a "turn-on" fluorescence response upon binding with aluminum ions.
Case Study:
- A study reported the synthesis of a fluorescent sensor based on 1-(2-pyridylazo)-2-naphthol that selectively detects Al³⁺ ions over other transition metals. The sensor showed significant fluorescence enhancement, indicating its potential for environmental monitoring and biological applications .
Preconcentration Techniques
The compound has been utilized in dispersive liquid-liquid microextraction methods for the preconcentration of trace levels of copper in environmental samples.
Data Table: Performance Characteristics
Parameter | Value |
---|---|
Limit of Detection (LOD) | 0.06 µg/L |
Limit of Quantification (LOQ) | 0.20 µg/L |
Enrichment Factor | 60 |
Relative Standard Deviation | <5% |
This method has shown effective recovery rates for copper in various water samples, making it suitable for environmental monitoring .
Catalytic Applications
Copper(II) complexes, including Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate], have been investigated as catalysts in organic transformations due to their unique electronic properties.
Case Study:
- Research indicates that encapsulated copper nanoparticles exhibit superior catalytic activity in reactions such as hydrogenation and oxidation processes. The encapsulation helps maintain the stability and reusability of the catalyst while enhancing its selectivity towards desired products .
Data Table: Catalytic Performance
Reaction Type | Conversion (%) | Selectivity (%) |
---|---|---|
Oxidation of Styrene | 21.7 | Benzaldehyde (69%) |
Hydrogenation of Cyclohexene | 78.1 | Cyclohexanol (35%) |
These findings highlight the versatility of Copper(II) complexes in catalysis and their potential for industrial applications.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate], and how can purity be ensured?
- Methodological Answer : The complex is typically synthesized by mixing stoichiometric ratios of Cu(II) salts (e.g., CuSO₄) and 1-(2-pyridylazo)-2-naphthol (PAN) in aqueous or organic solvents. For example, analogous Cu-PAR complexes are prepared at 1:1 or 1:2 molar ratios of metal to ligand . Post-synthesis, purity is validated via elemental analysis, UV-Vis spectroscopy (absorption peaks at ~560 nm for Cu-PAN), and X-ray crystallography for structural confirmation . Sonochemical methods, as demonstrated for Zn-PAN nanorods, may enhance crystallinity and yield .
Q. Which spectroscopic techniques are most effective for characterizing this complex, and what key data should be prioritized?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands; Cu-PAN exhibits strong absorbance in the visible range (~500–600 nm) .
- Raman/SERS : Assigns vibrational modes of the ligand and metal coordination geometry. DFT calculations (e.g., B3LYP/6-31G(d)) aid spectral interpretation .
- X-ray Diffraction : Resolves bond lengths (e.g., Cu–N and Cu–O) and confirms octahedral or square-planar geometry .
Q. How is this complex applied in trace metal detection, and what are its limitations?
- Methodological Answer : Cu-PAN acts as a chelating agent in solid-phase extraction (SPE) for preconcentrating metals like Ni(II) or Pb(II). For example, PAN-modified β-cyclodextrin polymers selectively adsorb Ni(II) from aqueous matrices . Limitations include interference from competing ions (e.g., Fe³⁺) and pH-dependent stability. Voltammetry or atomic absorption spectrometry (AAS) is recommended post-extraction for quantification .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve complex stability and yield?
- Methodological Answer :
- pH Control : Maintain pH 4–7 to prevent ligand protonation or metal hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics .
- Temperature : Room temperature is standard, but sonication at 20–40 kHz can reduce particle size and improve homogeneity .
- Validation : Use factorial design to test variables (pH, solvent, temperature) and analyze outcomes via ANOVA .
Q. How should researchers resolve contradictions in reported stoichiometries or coordination geometries?
- Methodological Answer : Discrepancies often arise from varying synthesis conditions or characterization limits. To address this:
- Combine multiple techniques (e.g., XRD for geometry, ICP-MS for metal:ligand ratios) .
- Perform stability constant calculations using potentiometric titrations or spectrophotometric titrations .
- Compare with analogous complexes (e.g., Zn-PAN) to identify ligand-specific trends .
Q. What advanced preconcentration strategies leverage this complex for ultratrace metal analysis?
- Methodological Answer :
- Membrane Filtration : Embed Cu-PAN in cellulose membranes to retain target metals (e.g., Pb(II)), followed by acid elution and AAS detection .
- Micelle-Mediated Extraction : Use surfactants (e.g., SDS) to enhance extraction efficiency in flow-injection systems .
- Solid-Phase Microextraction (SPME) : Functionalize PAN on graphene oxide or MOFs for higher surface area and selectivity .
Q. How do spectroscopic and electrochemical detection methods compare in sensitivity for Cu-PAN-based assays?
- Methodological Answer :
- Spectroscopy (UV-Vis/FL) : Offers high sensitivity (LODs ~0.1 ppm) but may suffer from matrix interferences. Fluorescence quenching of PAN-Co(II) complexes with proteins exemplifies this .
- Electrochemistry (DPV/SWV) : Provides lower LODs (~0.01 ppm) via preconcentration on modified electrodes. For example, PAN-coated carbon paste electrodes enable speciation of Cd²⁺/Cu²⁺ in environmental samples .
- Hybrid Approaches : Couple SPE with differential pulse voltammetry (DPV) to mitigate interference and enhance selectivity .
Q. What mechanistic insights exist for Cu-PAN complex formation, and how can computational methods augment experimental data?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectrophotometry to determine rate constants for ligand substitution or redox reactions .
- DFT Calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) and vibrational spectra to validate experimental observations .
- Molecular Dynamics : Simulate solvent effects on coordination stability and ligand orientation .
Comparison with Similar Compounds
Comparison with Similar Copper Complexes
Structural and Molecular Comparison
Table 1: Key Properties of Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] and Related Compounds
Key Observations :
- The copper-PAN complex has a significantly larger molecular structure due to the bulky PAN ligands, compared to the smaller EDTA-based copper salts .
- EDTA-based complexes (e.g., CAS 61916-40-3) prioritize metal sequestration via polydentate coordination, whereas the PAN complex emphasizes optical properties for analytical detection .
Functional and Application-Based Comparison
Key Observations :
- The copper-PAN complex is specialized for analytical chemistry due to its intense coloration and selective metal-binding behavior, whereas EDTA-copper salts serve broader industrial and agricultural roles .
- TRIS EDTA buffer lacks direct metal-chelating functionality but is critical for biomolecular stability, contrasting with the PAN complex’s focus on optical detection .
Performance in Metal Chelation
- Copper-PAN Complex : Exhibits a molar extinction coefficient >10⁴ L·mol⁻¹·cm⁻¹, enabling ultrasensitive detection of metal ions at ppm levels . Its selectivity for transition metals (e.g., Cu²⁺, Zn²⁺) is superior to EDTA-based systems in acidic conditions .
- EDTA Copper Salts : Bind metals across a wider pH range (2–12) but lack chromogenic response, limiting their utility in spectroscopy .
Properties
CAS No. |
23299-85-6 |
---|---|
Molecular Formula |
C30H22CuN6O2 |
Molecular Weight |
562.1 g/mol |
IUPAC Name |
copper;1-(pyridin-2-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/2C15H11N3O.Cu/c2*19-13-9-8-11-5-1-2-6-12(11)15(13)18-17-14-7-3-4-10-16-14;/h2*1-10,19H; |
InChI Key |
KNTUHIUSJRSZJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=N3)[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=N3)[O-].[Cu+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=N3)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=N3)O.[Cu] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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